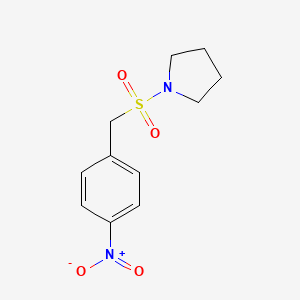
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine
説明
“1-((4-Nitrobenzyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O4S . It has an average mass of 270.305 Da and a monoisotopic mass of 270.067413 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring. It is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, have been shown to possess several important biological activities . The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .
科学的研究の応用
Synthesis and Characterization
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is used in the synthesis of intermediates for various chemical compounds. For instance, it has been utilized in the synthesis of (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine from trans-4-hydroxy-L-proline. The process involved steps such as N-acylation, sulfonylation, amidation, configuration inversion, and hydrolysis. Microwave irradiation was used to assist configuration inversion, making the process more efficient by shortening the reaction time and removing the need for nitrogen protection (Xu Zhong-yu, 2010).
Biological Activities
Derivatives of this compound, such as sulfonamide and carbamate derivatives, have been synthesized and evaluated for biological activities. Notably, certain compounds demonstrated significant inhibition against tobacco mosaic virus (TMV) and showed antioxidant activities, indicating potential applications in biological and agricultural sectors (H. Sudhamani et al., 2016).
Chemical Synthesis and Reactions
In the realm of chemical synthesis, this compound is involved in various reactions and preparations. For example, it's used in the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through a series of reactions starting from benzyl chloride. The process includes steps like nitration, sulfonation, chlorination, and aminolysis, leading to high yields of the product (Xin Fei, 2004).
Cyclisation and Polymer Chemistry
The compound also plays a role in cyclisation reactions and the synthesis of polymers. For instance, pyrrolidines, which are important in medicine and industry, can be synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction is not only of polar nature but also proceeds under mild conditions, yielding specific pyrrolidine derivatives (Magdalena Żmigrodzka et al., 2022).
Molecular Structure and Analysis
This compound-related compounds are also studied for their molecular structure and properties. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were examined. This compound, evaluated as a potential antineoplastic agent, showcases the complexity and potential of derivatives related to this compound in medicinal chemistry (Surajit Banerjee et al., 2002).
作用機序
Target of Action
Similar compounds have been known to target proteins such as disintegrin and metalloproteinase domain-containing protein 17 .
Biochemical Pathways
Given its potential protein targets, it might influence pathways related to cell adhesion and migration, inflammation, and tissue remodeling .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 270305, a density of 14±01 g/cm3, and a boiling point of 4613±470 °C at 760 mmHg suggest that it might have reasonable bioavailability .
Result of Action
Based on its potential protein targets, it might influence processes such as cell adhesion, migration, inflammation, and tissue remodeling .
将来の方向性
The pyrrolidine ring and its derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have shown promise in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make these compounds attractive for future research .
生化学分析
Biochemical Properties
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine plays a crucial role in biochemical reactions by inhibiting metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix proteins, and their regulation is essential for tissue remodeling, wound healing, and pathological processes such as cancer metastasis. By inhibiting MMPs, this compound can modulate these processes. The compound interacts with the active site of MMPs, binding to the zinc ion present in the enzyme’s catalytic domain, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the inhibition of MMPs by this compound can reduce cell invasion and metastasis by preventing the degradation of the extracellular matrix. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs can lead to altered signaling through pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of metalloproteinases, specifically interacting with the zinc ion in the catalytic domain. This binding inhibits the enzyme’s activity by blocking substrate access. Additionally, the compound may induce conformational changes in the enzyme, further reducing its catalytic efficiency. The inhibition of MMPs by this compound can also lead to changes in gene expression, particularly genes involved in extracellular matrix remodeling and cell migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained inhibition of MMPs, resulting in prolonged effects on cell signaling and extracellular matrix remodeling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of metalloproteinases. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix components. Additionally, the inhibition of MMPs by this compound can affect metabolic flux and metabolite levels, particularly those related to tissue remodeling and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, where it can interact with cytoplasmic MMPs, or to the nucleus, where it may influence gene expression.
特性
IUPAC Name |
1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYIHLMZBWOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477559 | |
| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340041-91-0 | |
| Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



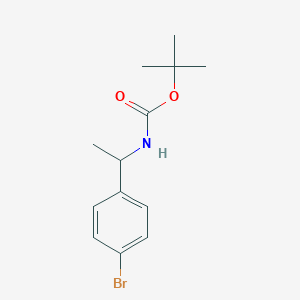

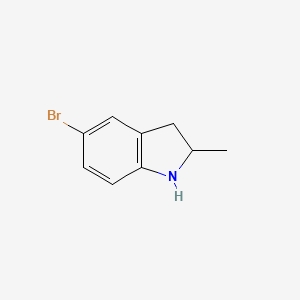
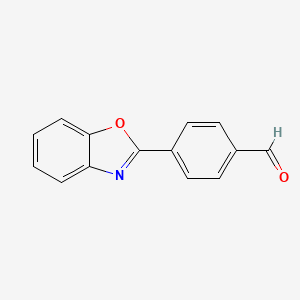
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
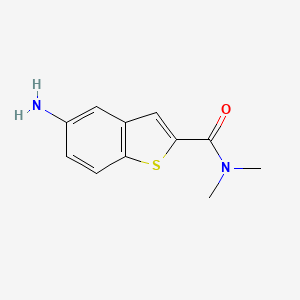
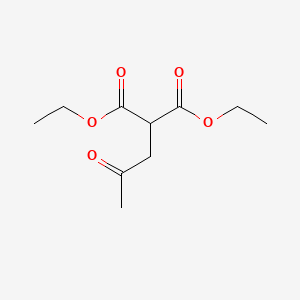



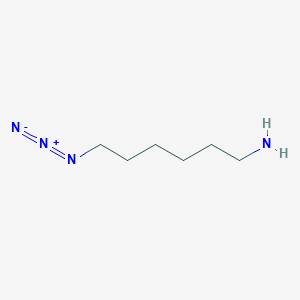
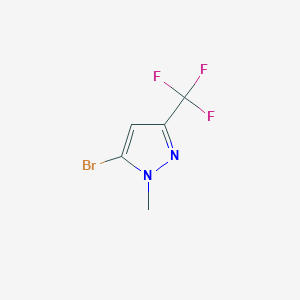
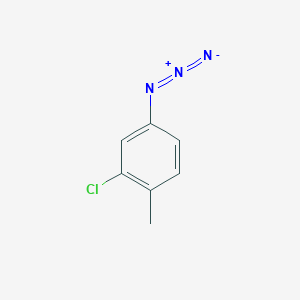
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)